molecular formula C25H29N5OS2 B2415305 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1189459-80-0

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2415305
CAS No.: 1189459-80-0
M. Wt: 479.66
InChI Key: MBDTWYNCLVRJRH-UHFFFAOYSA-N
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Description

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H29N5OS2 and its molecular weight is 479.66. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS2/c1-18-7-8-19(2)22(15-18)29-11-13-30(14-12-29)24-25(27-10-9-26-24)33-17-23(31)28-20-5-4-6-21(16-20)32-3/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDTWYNCLVRJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide , also known as L981-0480, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H29_{29}N5_5O2_2S2_2
  • Molecular Weight : 416.5 g/mol
  • SMILES Notation : Cc1cc(N(CC2)CCN2c2nccnc2SCC(Nc2cc(SC)ccc2)=O)c(C)cc1

This compound features a complex structure that includes a piperazine ring, pyrazine moiety, and various sulfur-containing groups. These structural components are crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that L981-0480 exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

L981-0480 has shown promising results in various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against the HCT-116 colorectal cancer cell line with an IC50_{50} value ranging from 1.184 to 9.379 µM, outperforming standard chemotherapeutic agents like cabozantinib .
CompoundIC50_{50} (µM)Cell Line
L981-04801.184 - 9.379HCT-116 (Colorectal)

The mechanism by which L981-0480 exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing Annexin V-FITC/PI staining have shown that treatment with L981-0480 leads to significant cell cycle arrest in the G0/G1 phase, indicating its potential role in inhibiting cancer cell proliferation .

Neuropharmacological Effects

In addition to its anticancer properties, L981-0480 has been evaluated for neuropharmacological effects:

  • Dopaminergic Activity : The compound's structure suggests potential interactions with dopaminergic pathways, which may be beneficial in treating disorders such as schizophrenia or depression. However, detailed studies are still required to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to L981-0480:

  • Dihydropyrano[2,3-c]pyrazoles : A related class of compounds has been identified as PPARγ partial agonists with anticancer properties. These findings suggest a broader category of pyrazole derivatives may share similar mechanisms with L981-0480 .
  • Novel Quinazolinones : Research on quinazolinone derivatives has revealed their dual inhibition capabilities against VEGFR and other targets, highlighting the potential for multitarget approaches in drug design that could include L981-0480 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.